
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is an intriguing chemical compound featuring a benzamide core, enhanced by a trifluoromethyl group, ethoxyethoxy linker, and a thiophene moiety. This unique combination imparts distinct physical and chemical properties, making it noteworthy in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically begins with the selection of an appropriate benzamide precursor. The synthetic pathway includes several key steps:
Starting Materials: : Typically, a substituted benzoyl chloride, thiophene derivative, and ethylene glycol are used.
Formation of the Intermediate: : The intermediate N-(2-(2-hydroxyethoxy)ethyl)-benzamide can be synthesized through nucleophilic substitution reactions.
Addition of Thiophene Group: : The thiophene moiety is introduced through a coupling reaction using palladium catalysts.
Trifluoromethylation: : The addition of the trifluoromethyl group occurs via oxidative trifluoromethylation, often involving reagents like trifluoromethyl iodide (CF3I) and silver trifluoromethanesulfonate (AgOTf).
Industrial Production Methods: For large-scale industrial production, continuous flow synthesis can be employed. This involves:
Optimized Reagent Ratios: : Ensuring precise stoichiometry for maximal yield.
Catalyst Recycling: : Employing recyclable catalysts to enhance process efficiency and reduce waste.
Controlled Reaction Conditions: : Utilizing automated systems to maintain optimal temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction of the amide group may lead to the formation of primary or secondary amines.
Substitution: : The trifluoromethyl and ethoxyethoxy groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).
Substitution: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products: These reactions yield a diverse array of products, ranging from modified amides to complex heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has garnered significant attention in several fields:
Chemistry: : As a key intermediate in synthesizing advanced materials and polymers.
Biology: : Used in biochemical studies for enzyme inhibition assays due to its potential binding capabilities.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: : Employed in the production of specialty chemicals and advanced materials due to its unique chemical structure.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily driven by:
Hydrogen Bonding: : The hydroxyl and amide groups form hydrogen bonds with biological targets.
Pi-Pi Interactions: : The thiophene and benzamide rings facilitate pi-pi interactions with aromatic amino acid residues in proteins.
Electrophilic Properties: : The trifluoromethyl group enhances electrophilicity, enabling the compound to interact with electron-rich sites.
Comparison with Similar Compounds
Compared to similar compounds such as N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide or N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to:
Enhanced Solubility: : The ethoxyethoxy linker increases solubility in aqueous and organic solvents.
Increased Electrophilicity: : The trifluoromethyl group imparts superior electrophilic properties, broadening its reactivity range.
Greater Biological Activity: : The combined functional groups may result in enhanced interactions with biological molecules, improving its efficacy in biochemical assays.
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide
N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
N-(2-(2-methoxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
There you go—a deep dive into this compound
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-10-13(23-8-7-21)14-6-3-9-24-14/h1-6,9,13,21H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLMECUQLZUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
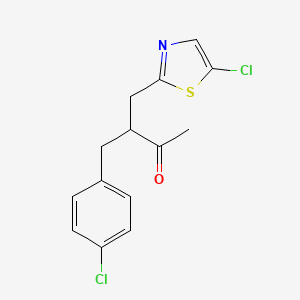

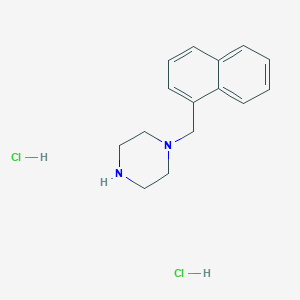
![2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
![4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2890390.png)
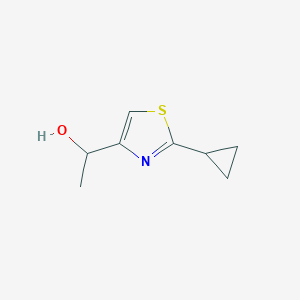
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
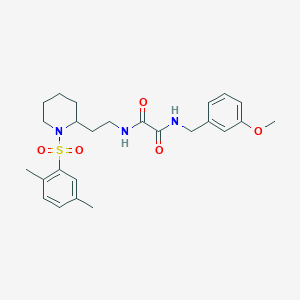
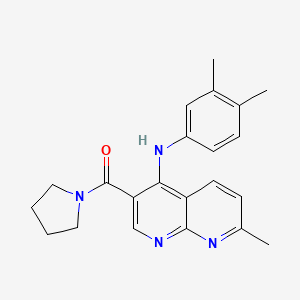


![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)
![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)
